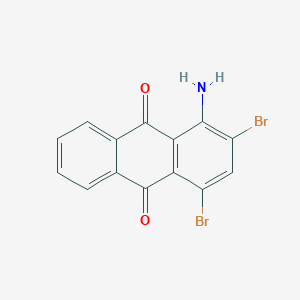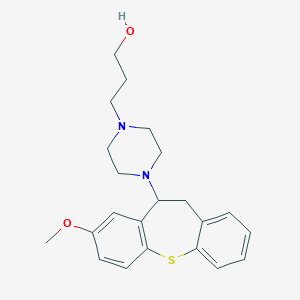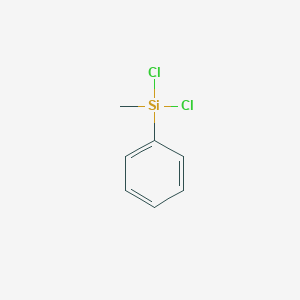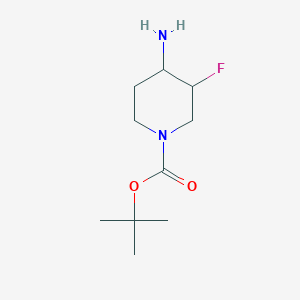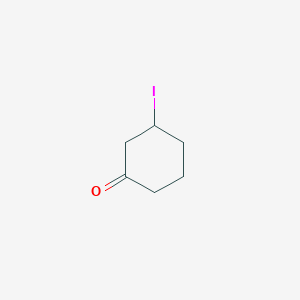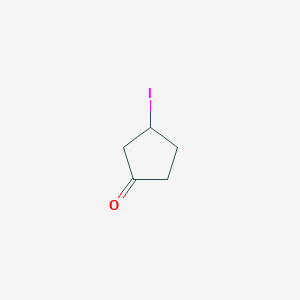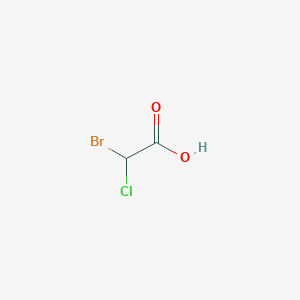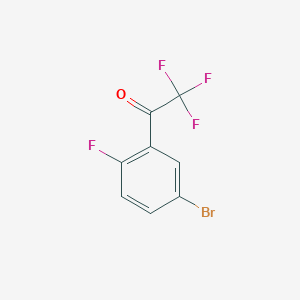
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Descripción general
Descripción
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C₈H₆BrFO . It’s an important organic intermediate used in pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . Another process for the preparation of a similar compound, 5-bromo-2-fluorobenzeneboronic acid, which is useful as an intermediate in the preparation of a non-ester pyrethroid compound, has been disclosed .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” is an important organic intermediate in medicinal chemistry . It’s particularly useful in the synthesis of pyrazinyl ketones, a class of biologically active compounds with potential pharmaceutical and commercial value .
- Methods of Application or Experimental Procedures: The compound was obtained by an unreported synthetic method. Its structure was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed by density functional theory (DFT) to further understand the reactivity and stability of the title compound .
- Results or Outcomes: Pyrazine compounds and their derivatives have various biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial and cytostatic activities . For example, pyrazinamide is a first-line antibiotic against Mycobacterium tuberculosis, and studies have shown that it has a PH-dependent effect in vitro . Novel tricyclic imidazo [1,2- a ]pyrazine derivatives as PI3K inhibitors in tumor therapy enable exploration of solvent-accessible regions in PI3K with optimal selectivity for its isoform in vitro studies .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” is used as an organic intermediate in the synthesis of various organic compounds . It’s particularly useful in the synthesis of other fluorinated organic compounds, which have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of materials with unique properties due to the presence of the fluorine atom . Fluorine-containing compounds are known to exhibit unique properties such as high thermal stability, chemical resistance, and unique electronic properties .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” is used as an organic intermediate in the synthesis of various organic compounds . It’s particularly useful in the synthesis of other fluorinated organic compounds, which have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: “1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of materials with unique properties due to the presence of the fluorine atom . Fluorine-containing compounds are known to exhibit unique properties such as high thermal stability, chemical resistance, and unique electronic properties .
Propiedades
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXLGFRBKOYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463830 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
617706-15-7 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

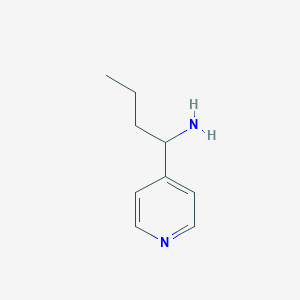
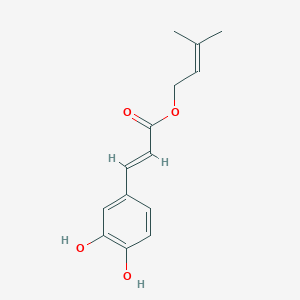
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
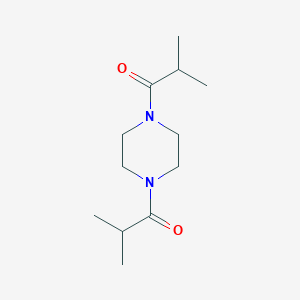
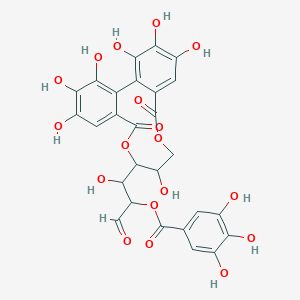
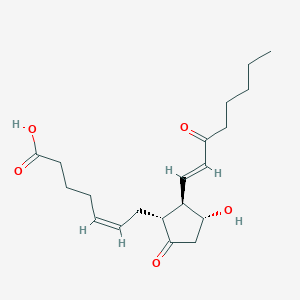
![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)
